molecular formula C24H18N4O3 B11271702 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11271702
M. Wt: 410.4 g/mol
InChI Key: FRKWKXZUVIFKIG-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetically designed quinazoline derivative emerging as a key compound in oncological research, particularly in the development of receptor tyrosine kinase (RTK) inhibitors. Its molecular architecture, featuring the quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole moiety, is strategically engineered to act as a potent and selective ATP-competitive inhibitor. Research indicates this compound demonstrates significant efficacy against the Epidermal Growth Factor Receptor (EGFR) family, including mutants resistant to earlier generation therapeutics . The primary research value of this molecule lies in its potential to overcome drug resistance in cancers such as non-small cell lung cancer (NSCLC), where EGFR mutations are a primary driver. By potently inhibiting the signaling pathways that promote cellular proliferation and survival, this compound serves as a critical pharmacological tool for investigating tumorigenesis mechanisms and validating new targets within the RTK signaling network. It enables researchers to dissect the downstream consequences of targeted kinase inhibition and to explore novel combination therapy regimens aimed at improving treatment outcomes in preclinical models.

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H18N4O3/c1-15-7-9-16(10-8-15)14-28-23(29)19-12-11-18(13-20(19)25-24(28)30)22-26-21(27-31-22)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,25,30)

InChI Key

FRKWKXZUVIFKIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O

Origin of Product

United States

Biological Activity

3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has attracted attention for its potential biological activities. This compound belongs to the quinazoline family, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N7O2 with a molecular weight of 399.42 g/mol. The compound features a quinazoline core with substituted oxadiazole and benzyl groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated in terms of its antimicrobial properties. Studies indicate that derivatives of quinazoline compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research has demonstrated that certain derivatives of quinazoline, including those with oxadiazole substitutions, show promising antimicrobial effects:

  • Inhibition Zones : Compounds related to 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline have shown inhibition zones ranging from 9 mm to 15 mm against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds have been reported in the range of 65 mg/mL to 80 mg/mL against the tested strains .

Case Studies

Several studies have focused on the synthesis and evaluation of quinazoline derivatives:

  • Study on Antimicrobial Properties :
    • A study published in PMC evaluated a series of quinazoline derivatives for their antimicrobial activities. Among them, compounds with oxadiazole rings demonstrated enhanced activity against Candida albicans, surpassing standard antibiotics like ampicillin .
  • Structure–Activity Relationship (SAR) :
    • The SAR studies indicated that modifications at the 1 and 3 positions of the quinazoline backbone significantly influence biological activity. The incorporation of oxadiazole moieties was particularly noted to enhance antimicrobial efficacy .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a comparison table is presented below:

Compound NameInhibition Zone (mm)MIC (mg/mL)Activity Type
Compound A1565Antibacterial
Compound B1275Antifungal
Compound C980Antibacterial

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. Specifically, the compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Properties

In a study published in Molecules, a series of quinazoline derivatives were synthesized and tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with oxadiazole groups exhibited significant antimicrobial effects. For instance:

  • Compound 15 displayed broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with inhibition zones exceeding those of standard antibiotics such as ampicillin .
  • Compounds containing oxadiazole moieties showed moderate to high activity against fungal strains like Candida albicans and Penicillium chrysogenum, suggesting potential for antifungal applications as well .

Therapeutic Potential

Beyond antimicrobial applications, quinazoline derivatives are being explored for their anticancer properties. The structural diversity provided by substituents like the 4-methylbenzyl and oxadiazol groups allows for modulation of biological activity.

Anticancer Activity

Research has indicated that certain quinazoline derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For example:

  • Compounds similar to 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione have shown promise in targeting specific cancer types through selective cytotoxicity .

Comparison with Similar Compounds

7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

  • Structural Differences : The phenyl group in the oxadiazole ring is substituted with a chlorine atom at the para position, and the benzyl group at position 3 contains a methoxy substituent instead of a methyl group.
  • The methoxy group may improve solubility compared to the methyl group .
  • Molecular Weight : 460.9 g/mol (vs. 423.44 g/mol for the target compound) .

1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Core Structure: Replaces the quinazoline-dione with a thieno[2,3-d]pyrimidine-dione system.
  • Activity : Demonstrates antimicrobial activity against E. coli and S. aureus at 30 µg/ml, suggesting that the oxadiazole substituent contributes to bioactivity regardless of the core heterocycle .

Functional Group Comparisons

Compound Name Core Structure Position 3 Substituent Position 7 Substituent Key Properties
Target Compound Quinazoline-2,4-dione 4-Methylbenzyl 3-Phenyl-1,2,4-oxadiazol-5-yl Moderate solubility, potential CNS activity
4-Chloro Analog Quinazoline-2,4-dione 2-Methoxybenzyl 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl Higher molecular weight, enhanced stability
Thienopyrimidine Analog Thieno[2,3-d]pyrimidine-2,4-dione Benzyl 5-Phenyl-1,3,4-oxadiazol-2-yl Antimicrobial activity (MIC: 30 µg/ml)

Preparation Methods

Anthranilic Acid-Based Cyclization

The quinazoline-2,4(1H,3H)-dione scaffold is typically synthesized from anthranilic acid derivatives. In a representative procedure, anthranilic acid (1) reacts with isothiocyanate derivatives (2a–e) under reflux in ethanol for 8–10 hours to yield substituted quinazolin-4(3H)-ones (3a–e) with 90–95% efficiency. For the target compound, anthranilic acid is first condensed with formic acid to form 2,4-dioxoquinazoline (1), which serves as the foundational intermediate.

Key Reaction Conditions

  • Solvent: Ethanol/dioxane (1:1)

  • Temperature: Reflux (78–100°C)

  • Catalyst: None required

  • Yield: 90–95%

N-Alkylation for 3-(4-Methylbenzyl) Substitution

The introduction of the 4-methylbenzyl group at position 3 of the quinazoline core is achieved via N-alkylation. Ethyl chloroacetate reacts with the quinazoline-2,4(1H,3H)-dione intermediate in dimethylformamide (DMF) under basic conditions (K2CO3) at room temperature. Subsequent hydrolysis of the ester group yields the propanoic acid derivative (4), which is further functionalized.

Optimized Parameters

  • Base: Potassium carbonate

  • Solvent: DMF

  • Temperature: Room temperature (25°C)

  • Yield: 70–80%

Synthesis of the 3-Phenyl-1,2,4-Oxadiazole Moiety

Hydrazide Formation and Cyclization

The 3-phenyl-1,2,4-oxadiazole ring is synthesized from benzohydrazide precursors. Substituted benzohydrazides (3a,b) react with cyanogen bromide in methanol under reflux for 5–7 hours to form 5-phenyl-1,3,4-oxadiazol-2-amines (4a,b). For the target compound, phenyl isothiocyanate is used instead to introduce the phenyl group at position 3 of the oxadiazole ring.

Critical Steps

  • Hydrazide Preparation: Benzohydrazides are synthesized from benzoyl chloride and hydrazine hydrate.

  • Cyclization: Cyanogen bromide or phenyl isothiocyanate induces ring closure.

  • Purification: Recrystallization from methanol or ethanol.

Reaction Table

StepReagentsConditionsYield
Hydrazide synthesisBenzoyl chloride, NH2NH2Reflux, 3 h85–90%
Oxadiazole formationPhNCS, EtOHReflux, 6 h60–65%

Coupling of Quinazoline and Oxadiazole Moieties

Propanoic Acid Linker Strategy

A convergent approach links the quinazoline and oxadiazole units via a propanoic acid spacer. The propanoic acid derivative (4) reacts with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. The resulting hydrazide intermediate undergoes cyclization with p-toluenesulfonyl chloride (TsCl) to yield the final compound.

Synthetic Scheme

  • Coupling:

    • Reagents: EDCI, DMF, rt, 12 h

    • Intermediate: Hydrazide-linked conjugate (6)

    • Yield: 50–60%

  • Cyclization:

    • Reagents: TsCl, pyridine, reflux, 4 h

    • Product: 3-(4-Methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

    • Yield: 45–55%

Direct Substitution at Position 7

An alternative method involves substituting a nitro group at position 7 of the quinazoline core with the pre-formed oxadiazole moiety. The nitroquinazoline intermediate is reduced to an amine, which then undergoes a nucleophilic aromatic substitution reaction with 5-chloro-3-phenyl-1,2,4-oxadiazole.

Advantages and Limitations

  • Advantage: Higher regioselectivity.

  • Challenge: Low yield (30–40%) due to competing side reactions.

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy: C=O stretching at 1680 cm⁻¹ (quinazoline-dione) and C=N stretching at 1610 cm⁻¹ (oxadiazole).

  • 1H NMR: Distinct signals for the 4-methylbenzyl group (δ 2.35 ppm, singlet) and oxadiazole-proximal protons (δ 7.45–8.10 ppm, multiplet).

  • 13C NMR: Quinazoline-dione carbonyl at δ 160.5 ppm and oxadiazole C=N at δ 163.5 ppm.

Purity and Yield Optimization

Table 1. Comparative Yields Across Methods

MethodKey StepYieldPurity (HPLC)
Propanoic Acid LinkerEDCI coupling55%98.5%
Direct SubstitutionNucleophilic aromatic substitution38%95.2%

Q & A

Q. What are the optimal synthetic routes for 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of thiourea intermediates (e.g., acid-catalyzed cyclization to form oxadiazole or triazine rings) . Optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst screening : Acidic (e.g., HCl) or basic (e.g., t-BuONa) conditions influence yield and purity .
  • Temperature control : Reactions often proceed at 100–120°C for 24–48 hours .
  • Green chemistry approaches : Oxidative coupling using O₂ as an oxidant reduces hazardous byproducts .

Q. How can structural characterization be rigorously validated for this compound?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylbenzyl protons at δ ~2.3 ppm, oxadiazole protons at δ ~8.5 ppm) .
    • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • Elemental analysis : Verify purity by matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

Methodological Answer:

  • Anti-inflammatory screening : Inhibition of COX-1/COX-2 enzymes via ELISA, with IC₅₀ comparisons to standard drugs (e.g., indomethacin) .
  • Analgesic testing : Tail-flick or acetic acid-induced writhing models in rodents, using dose-response curves .
  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices .

Advanced Research Questions

Q. How can substituent modifications (e.g., methylbenzyl or oxadiazole groups) be systematically explored to enhance bioactivity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies :
    • Replace the 4-methylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate pharmacokinetics .
    • Modify the oxadiazole ring with heteroaryl groups (e.g., thiazole) to improve binding affinity to target enzymes .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., PARP-1 or EGFR kinases) .

Q. How can environmental fate and ecotoxicological risks of this compound be assessed?

Methodological Answer:

  • Environmental persistence studies :
    • Measure hydrolysis half-life (t₁/₂) at varying pH (e.g., pH 5–9) .
    • Photodegradation under UV light to simulate sunlight exposure .
  • Ecotoxicology assays :
    • Acute toxicity in Daphnia magna (LC₅₀) or algal growth inhibition tests (e.g., Chlorella vulgaris) .
    • Chronic effects via OECD 211 (daphnia reproduction) or 210 (fish embryo toxicity) guidelines .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Standardized protocols :
    • Use identical cell lines, passage numbers, and assay conditions (e.g., incubation time, serum concentration) .
    • Validate results with orthogonal assays (e.g., Western blotting alongside enzymatic assays) .
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inter-study variability .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

Methodological Answer:

  • Kinetic studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzyme targets (e.g., tyrosine kinases) .
  • Isotopic labeling : Use ¹⁴C-labeled compounds to track metabolic pathways in hepatocyte models .
  • Cryo-EM/X-ray crystallography : Resolve binding conformations with high-resolution structural data .

Methodological Design Considerations

Q. How should experimental designs account for multi-variable interactions (e.g., solvent, catalyst, temperature)?

Methodological Answer:

  • Factorial design : Apply a 2³ factorial matrix to test solvent (DMF vs. THF), catalyst (HCl vs. t-BuONa), and temperature (80°C vs. 120°C) interactions .
  • Response surface methodology (RSM) : Optimize yield and purity using central composite design .

Q. What statistical frameworks are appropriate for analyzing dose-response or toxicity data?

Methodological Answer:

  • Non-linear regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate EC₅₀/LC₅₀ values .
  • Benchmark dose (BMD) modeling : Estimate low-effect thresholds for ecotoxicological risk assessment .

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